N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-6-9-5-3-4-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXZQIYWQHBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- Physicochemical Properties : High solubility in polar solvents due to the dihydrochloride salt form. The piperidine ring contributes to moderate lipophilicity, influencing membrane permeability .
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing antihistamines and central nervous system (CNS) agents .
Comparison with Structurally Similar Compounds
2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride
- Molecular Formula: Not explicitly stated (analogous backbone with pyrrolidine).
- CAS : 31788-96-2 .
- Key Differences :
- Heterocycle : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
- Substituent : Aromatic phenyl group at the 2-position.
- Impact : Reduced ring size may alter steric effects and binding affinity to biological targets. The phenyl group enhances aromatic interactions but increases molecular rigidity .
N,N-Dimethyl-2-(pyrrolidin-3-yloxy)ethanamine Dihydrochloride
- Molecular Formula : C₉H₂₁Cl₂N₂O (inferred from structure).
- CAS: Not provided .
- Key Differences: Oxygen Linkage: Ether bond (-O-) between the ethylamine chain and pyrrolidine.
N,N-Diethyl-2-(piperazin-1-yl)ethanamine Dihydrochloride
Diphenhydramine Hydrochloride
- Molecular Formula: C₁₇H₂₁NO·HCl
- CAS : 147-24-0 .
- Key Differences: Core Structure: Ethanolamine backbone with a diphenylmethoxy group. Impact: The bulky diphenylmethoxy moiety enhances histamine H₁ receptor antagonism, making it a clinically approved antihistamine. Lacks the piperidine/pyrrolidine ring system .
Structural and Functional Analysis Table
Research Findings and Pharmacological Relevance
- Piperidine vs. Pyrrolidine : Piperidine-containing compounds (e.g., target molecule) exhibit enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain .
- Salt Form : Dihydrochloride salts improve solubility and bioavailability, critical for oral drug formulations .
- Pharmaceutical Impurities : Related compounds like N,N-dimethyl-2-(3-phenylindenyl)ethanamine hydrochloride are monitored as impurities in antihistamine APIs, emphasizing the need for stringent quality control .
Biological Activity
Overview
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride, also known as a piperidine derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 229.19 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes, thereby modulating their activity. This binding can lead to various biological effects, including:
- Receptor Modulation : The compound has been shown to interact with trace amine-associated receptors (TAARs), which are implicated in neurotransmission and could play a role in disorders such as schizophrenia .
- Enzyme Inhibition : It may inhibit enzymes related to neurotransmitter breakdown, potentially enhancing neurotransmitter levels and improving cognitive functions.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance:
- Cytotoxicity Studies : Research indicates that piperidine compounds can induce apoptosis in cancer cells. In particular, derivatives have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments .
- Mechanism : The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, such as the inhibition of IKKb, which is linked to inflammation and cancer progression .
2. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:
- Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, thus enhancing cholinergic signaling .
- Cognitive Enhancement : By modulating neurotransmitter levels, these compounds may improve cognitive functions and have applications in Alzheimer's disease therapy .
Case Studies
Research Applications
This compound is utilized across various fields:
- Medicinal Chemistry : As a precursor in synthesizing novel therapeutic agents.
- Biological Research : In studies examining receptor-ligand interactions and enzyme kinetics.
- Industrial Applications : In the development of specialty chemicals and materials.
Q & A
Q. What are the critical bottlenecks in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Reaction optimization : Switch from batch to flow chemistry for exothermic steps (e.g., HCl salt formation).
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/ethyl acetate).
- Monitor for diastereomer formation via chiral HPLC (Chiralpak IA column) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
